molecular formula C25H32Cl2N4O6 B1194504 (R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate CAS No. 125375-79-3

(R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate

Cat. No. B1194504
M. Wt: 555.4 g/mol
InChI Key: BLTFQRCLCVVMNZ-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate, also known as (R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate, is a useful research compound. Its molecular formula is C25H32Cl2N4O6 and its molecular weight is 555.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125375-79-3

Product Name

(R)-6-Chloro-1-(4-(((ethylamino)carbonyl)oxy)phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diyl ethylcarbamate

Molecular Formula

C25H32Cl2N4O6

Molecular Weight

555.4 g/mol

IUPAC Name

[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate;hydrochloride

InChI

InChI=1S/C25H31ClN4O6.ClH/c1-4-28-23(31)34-16-9-7-15(8-10-16)19-14-27-12-11-17-18(19)13-20(35-24(32)29-5-2)22(21(17)26)36-25(33)30-6-3;/h7-10,13,19,27H,4-6,11-12,14H2,1-3H3,(H,28,31)(H,29,32)(H,30,33);1H/t19-;/m1./s1

InChI Key

BLTFQRCLCVVMNZ-FSRHSHDFSA-N

Isomeric SMILES

CCNC(=O)OC1=CC=C(C=C1)[C@H]2CNCCC3=C(C(=C(C=C23)OC(=O)NCC)OC(=O)NCC)Cl.Cl

SMILES

CCNC(=O)OC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC(=O)NCC)OC(=O)NCC)Cl.Cl

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC(=O)NCC)OC(=O)NCC)Cl.Cl

Other CAS RN

125375-79-3

synonyms

6-chloro-7,8-diethylcarbamoyl-1-(4'-ethylcarbmoylphenyl)-2,3,4,5-tetrahydr-1H-3-benzazepine
SK and F R-105058
SKF-R-105058

Origin of Product

United States

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